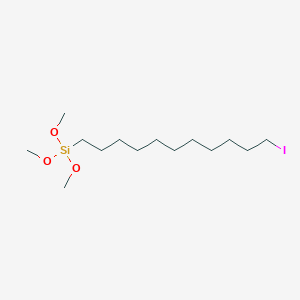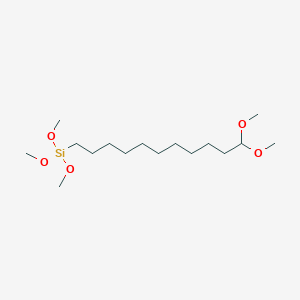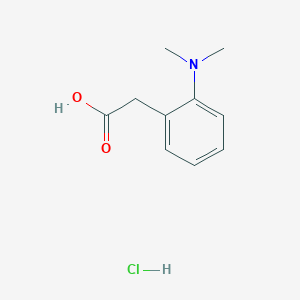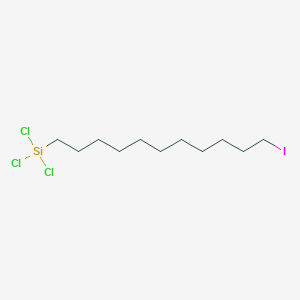
11-Iodoundecyltrichlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Iodoundecyltrichlorosilane is an organosilicon compound with the molecular formula C11H22Cl3ISi. It is a coupling agent that reacts with tertiary amines to form corresponding quaternary ammonium salts . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
11-Iodoundecyltrichlorosilane can be synthesized through a series of chemical reactions. One common method involves the reaction of undecyltrichlorosilane with iodine in the presence of a suitable catalyst. The reaction conditions typically include a controlled temperature and pressure environment to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow systems to produce the compound efficiently.
Análisis De Reacciones Químicas
11-Iodoundecyltrichlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with tertiary amines to form quaternary ammonium salts.
Hydrolysis: In the presence of water, it can hydrolyze to form silanols and hydrochloric acid.
Condensation: It can undergo condensation reactions with other silanes to form polysiloxanes.
Common reagents used in these reactions include tertiary amines, water, and other silanes. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
11-Iodoundecyltrichlorosilane has a wide range of scientific research applications, including:
Chemistry: It is used as a coupling agent in the synthesis of various organosilicon compounds.
Biology: It can be used to modify surfaces for biological assays and experiments.
Mecanismo De Acción
The mechanism of action of 11-Iodoundecyltrichlorosilane involves its ability to react with various functional groups, such as amines and hydroxyl groups. This reactivity allows it to form stable bonds with different substrates, making it useful in surface modification and coupling applications . The molecular targets and pathways involved depend on the specific application and the nature of the substrate it interacts with.
Comparación Con Compuestos Similares
11-Iodoundecyltrichlorosilane can be compared with other similar compounds, such as:
11-Bromoundecyltrichlorosilane: Similar in structure but contains a bromine atom instead of iodine.
11-Chloroundecyltrichlorosilane: Contains a chlorine atom instead of iodine. It is also used as a coupling agent but may have different chemical properties and reactivity.
The uniqueness of this compound lies in its iodine atom, which can impart different reactivity and properties compared to its bromine and chlorine analogs.
Propiedades
IUPAC Name |
trichloro(11-iodoundecyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22Cl3ISi/c12-16(13,14)11-9-7-5-3-1-2-4-6-8-10-15/h1-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPKOBQFEBHOLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC[Si](Cl)(Cl)Cl)CCCCCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl3ISi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
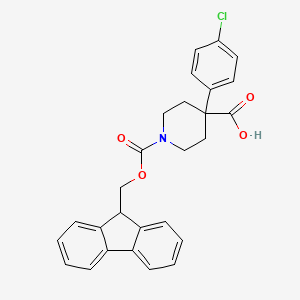
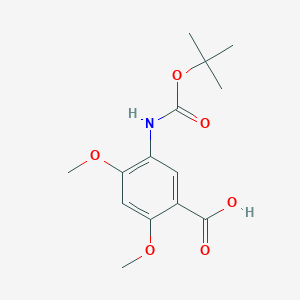
![7-Azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B6342860.png)
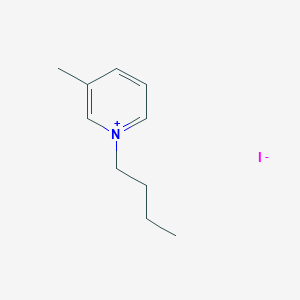
![Tert-butyl N-[3-(benzylamino)propyl]carbamate hydrochloride](/img/structure/B6342875.png)
![4-[(Butylamino)methyl]-2,6-dimethoxyphenol hydrochloride](/img/structure/B6342883.png)
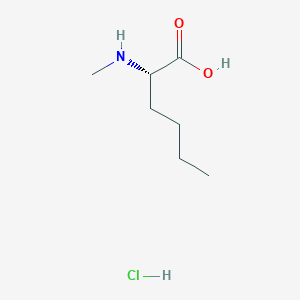
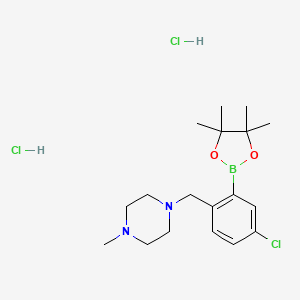
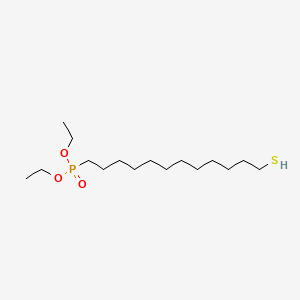
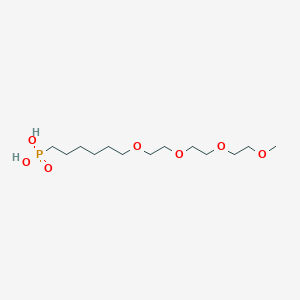
![6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid](/img/structure/B6342920.png)
